molecular formula C20H22N4O2S2 B3005341 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034525-05-6

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B3005341
CAS RN: 2034525-05-6
M. Wt: 414.54
InChI Key: ZSLCFRFMQDDMFP-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a benzo[d]thiazole derivative, which is a class of compounds known for their diverse biological activities. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been studied for various pharmacological properties, including antihistaminic and anti-mycobacterial activities .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives typically involves the formation of the thiazole ring followed by various functionalization reactions. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, which are structurally related to the compound , was achieved by cyclodesulfurization of thioureas followed by alkylation and deprotection steps . Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were prepared and evaluated for their anti-mycobacterial activity, showcasing the versatility of the benzo[d]thiazole core in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is crucial for their biological activity. The presence of substituents on the thiazole ring and the nature of the substituents can significantly influence the compound's pharmacological properties. For example, the presence of a trifluoromethyl group on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold resulted in compounds with potent anti-mycobacterial activity . The molecular structure of a related compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was studied using X-ray diffraction and DFT calculations, highlighting the importance of accurate structural characterization in understanding the properties of these compounds .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions, which are essential for the synthesis of diverse analogs with potential biological activities. The reactivity of the thiazole ring allows for the introduction of different functional groups, which can lead to the discovery of new chemotypes with improved pharmacological profiles. For instance, the synthesis of thiazolopyrimidines involved the reaction of a thiazolopyrimidinone with substituted aldehydes, demonstrating the chemical versatility of the thiazole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The thermal behavior of a benzo[d]thiazole derivative was studied using TG/DTA, which provides insights into the stability and decomposition patterns of the compound . Additionally, spectroscopic methods like FT-IR, NMR, and UV-Vis are commonly used to characterize these compounds and confirm their structures .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-13-11-18(22-14(2)21-13)26-15-7-9-24(10-8-15)19(25)12-27-20-23-16-5-3-4-6-17(16)28-20/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLCFRFMQDDMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

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